molecular formula C17H19N3O4S B194792 Omeprazole sulfone CAS No. 88546-55-8

Omeprazole sulfone

Cat. No. B194792
CAS RN: 88546-55-8
M. Wt: 361.4 g/mol
InChI Key: IXEQEYRTSRFZEO-UHFFFAOYSA-N
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Description

Omeprazole sulfone is a metabolite of Omeprazole, a well-known proton pump inhibitor . It is formed from Omeprazole by the cytochrome P450 (CYP) isoform CYP3A4 .


Synthesis Analysis

Omeprazole sulfone is formed from Omeprazole through a process involving the cytochrome P450 (CYP) isoform CYP3A4 . The synthesis of Omeprazole and its metabolites has been explored in various studies . For instance, one study used a stable isotope ratio-patterning liquid chromatography–mass spectrometric method to explore Omeprazole and its metabolites in a mouse’s brain after various routes of administration .


Molecular Structure Analysis

The chemical formula of Omeprazole sulfone is C17H19N3O4S . Its exact mass is 361.11 and its molecular weight is 361.416 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Omeprazole sulfone include a density of 1.3±0.1 g/cm3, boiling point of 599.3±60.0 °C at 760 mmHg, and a molar volume of 271.4±3.0 cm3 .

Scientific Research Applications

Enantioselective Quantification in Human Serum

Omeprazole sulfone, a metabolite of omeprazole, plays a critical role in the phenotyping of cytochrome CYP3A4 and CYP2C19 enzyme activities. A study introduced a method for enantioselective quantification of omeprazole and its metabolites, including omeprazole sulfone, in human serum. This method is crucial for understanding the metabolic breakdown of omeprazole (Martens-Lobenhoffer et al., 2007).

Metabolism Study in Different Populations

Research has explored the metabolism of omeprazole, including the formation of omeprazole sulfone, in various populations. For example, a study on West Mexicans evaluated the phenotype frequencies of the CYP2C19 polymorphism, measuring omeprazole sulfone to evaluate CYP3A4 activity (Gonzalez et al., 2003).

Role in Antioxidant and Antiapoptotic Activities

Omeprazole sulfone has been implicated in the antioxidant and antiapoptotic activities of omeprazole. A study indicated that omeprazole blocks stress-induced oxidative damage and cell death, in part due to its metabolites, including omeprazole sulfone (Biswas et al., 2003).

Influence on Metabolite Kinetics

The influence of other substances on the metabolite kinetics of omeprazole, including omeprazole sulfone, has been studied. For example, the effect of cimetidine and phenobarbital on the pharmacokinetic parameters of omeprazole sulfone in rats provides insights into drug interactions (Park et al., 2005).

Stereospecific Analysis as a Probe for CYP2C19 Phenotype

Omeprazole, including its sulfone metabolite, has been used in stereospecific analyses to phenotype CYP2C19, an important enzyme in drug metabolism. This research is vital for understanding individual differences in drug response (Kanazawa et al., 2003).

Safety And Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapours of Omeprazole sulfone. It is also advised to avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQEYRTSRFZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237116
Record name Omeprazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omeprazole sulfone

CAS RN

88546-55-8
Record name Omeprazole sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88546-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omeprazole sulfone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omeprazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMEPRAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X040Z74O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Omeprazole sulfone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
544
Citations
Y Böttiger - European journal of clinical pharmacology, 2006 - Springer
… /5-hydroxyomeprazole in a plasma sample taken 3 h after an oral dose, is an established method to determine CYP2C19 activity, and the ratio of omeprazole AUC/omeprazole sulfone …
Number of citations: 26 link.springer.com
DS Yim, JE Jeong, JY Park - Journal of Chromatography B: Biomedical …, 2001 - Elsevier
… the concentrations of omeprazole and omeprazole sulfone without time-consuming extraction and … Omeprazole and omeprazole sulfone (Fig. 1) were sensitively detected by the column-…
Number of citations: 24 www.sciencedirect.com
M Ishii, M Sato, M Ogawa, T Takubo… - Journal of liquid …, 2007 - Taylor & Francis
A method for the simultaneous determination of omeprazole (OME) and its two metabolites (5′‐hydroxyomeprazole (H‐OME) and omeprazole sulfone (OME‐S)) in human plasma is …
Number of citations: 7 www.tandfonline.com
T Pérez-Ruiz, C Martínez-Lozano, A Sanz… - … of pharmaceutical and …, 2006 - Elsevier
… Omeprazole, hydroxyomeprazole and omeprazole sulfone could be separated by micellar electrokinetic capillary chromatography using a background electrolyte composed of 20mM …
Number of citations: 34 www.sciencedirect.com
Y Böttiger, G Tybring, E Götharson… - Clinical Pharmacology …, 1997 - Wiley Online Library
… , and 200 mg ketoconazole, mean values for omeprazole sulfone area under the plasma concentration versus time … of the omeprazole sulfone in both extensive and poor metabolizers …
Number of citations: 108 ascpt.onlinelibrary.wiley.com
U Hofmann, M Schwab, G Treiber, U Klotz - Journal of Chromatography B, 2006 - Elsevier
… 5-hydroxyomeprazole and omeprazole sulfone in human … /ml for omeprazole and omeprazole-sulfone using 0.25 ml of … ng/ml for omeprazole and omeprazole-sulfone. The method …
Number of citations: 51 www.sciencedirect.com
PW Angus, GW Mihaly, DJ Morgan… - Journal of Pharmacology …, 1989 - Citeseer
Severe acute hypoxia is known to inhibit markedly the elimination of oxidatively metabolized drugs by the isolated liver. However, little is known of the degree of hypoxia required to …
Number of citations: 26 citeseerx.ist.psu.edu
M Shimizu, T Uno, T Niioka, N Yaui-Furukori… - … of Chromatography B, 2006 - Elsevier
… less than that of EMs, and omeprazole sulfone concentration of PMs is much greater than … metabolites, 5-hydroxyomeprazole and omeprazole sulfone in human plasma using a liquid…
Number of citations: 67 www.sciencedirect.com
T Uno, T Niioka, M Hayakari, N Yasui-Furukori… - European journal of …, 2007 - Springer
… -time curves of omeprazole, omeprazole sulfone and 5-… of omeprazole and omeprazole sulfone in PMs were higher … observed for omeprazole and omeprazole sulfone. During the PO …
Number of citations: 52 link.springer.com
A Äbelö, TB Andersson, M Antonsson, AK Naudot… - Drug Metabolism and …, 2000 - ASPET
… The potential differences in the enzyme kinetics of the formation of the three metabolites (omeprazole sulfone, hydroxyomeprazole, and 5-O-desmethylomeprazole) from the individual …
Number of citations: 480 dmd.aspetjournals.org

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